molecular formula C17H17N3O3 B580418 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253791-44-4

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No. B580418
CAS RN: 1253791-44-4
M. Wt: 311.341
InChI Key: VARUIMFRYOJONU-UHFFFAOYSA-N
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Description

“1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C17H17N3O3 . It’s available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives has been developed . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .


Molecular Structure Analysis

The molecular structure of “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is represented by the formula C17H17N3O3 .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .


Physical And Chemical Properties Analysis

The molecular weight of “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” is 311.34 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the resources .

Scientific Research Applications

Synthesis and Chemical Properties

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a compound involved in various chemical syntheses and transformations. Gelling and Wibberley (1969) explored the synthesis of related pyrido-oxazines and their conversion to pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides, highlighting the compound's versatility in creating heterocyclic compounds (Gelling & Wibberley, 1969). Additionally, Player et al. (1994) synthesized 1,3-oxazino[4,5-b]indole-2,4-(1H,9H)-diones and related compounds from similar structures, demonstrating their potential as serine protease inhibitors (Player et al., 1994).

Antimicrobial and Antiinflammatory Applications

Compounds structurally related to 1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione have been researched for their antimicrobial and antiinflammatory properties. For instance, Kuroda et al. (1992) synthesized 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides from a similar compound, noting its pronounced effect on antiinflammatory activity (Kuroda et al., 1992). Allehyani (2022) also synthesized novel heteroannulated compounds containing chromenopyridopyrimidines from a related compound, evaluating their antimicrobial effectiveness (Allehyani, 2022).

Catalytic and Biological Activity

Research into similar compounds has revealed insights into catalytic and biological activities. Cahyana et al. (2020) synthesized pyrimido [4,5-d] pyrimidine derivatives, noting their antioxidant activity. This study highlights the compound's potential as a catalyst and its bioactivity (Cahyana et al., 2020). Bobek et al. (1979) synthesized 5-fluoro-1,3-oxazine-2,6(3H)-dione and 5-methyl-1,3-oxazine-2,6(3H)-dione, studying their inhibitory effects on various microorganisms and cell systems, which indicates the potential biomedical applications of structurally similar compounds (Bobek et al., 1979).

Safety and Hazards

The safety data sheet for “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” indicates that it should only be used for research and development under the supervision of a technically qualified individual .

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Therefore, “1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione” and similar compounds may have potential for future research and development.

properties

IUPAC Name

1-(3-methylbutyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(2)8-9-20-15-13(16(21)23-17(20)22)10-18-14(19-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARUIMFRYOJONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

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